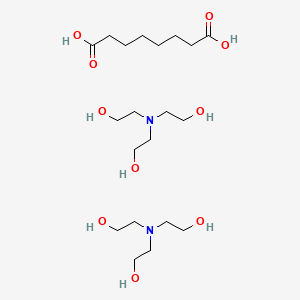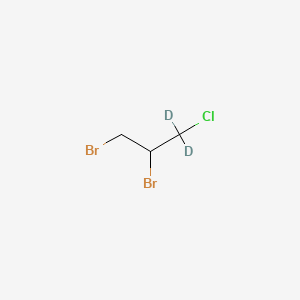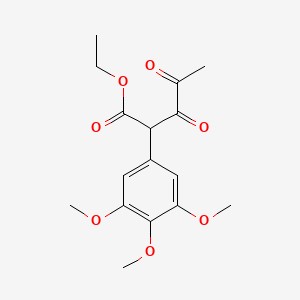
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is a chemical compound with the molecular formula C14H20O It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-tert-Butyl-alpha-cyclopropylbenzaldehyde or 4-tert-Butyl-alpha-cyclopropylbenzoic acid.
Reduction: 4-tert-Butyl-alpha-cyclopropylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol involves its interaction with specific molecular targets. The alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and tert-butyl groups may contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the cyclopropyl group.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of an alcohol group.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of an alcohol group.
Uniqueness
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is unique due to the presence of both a cyclopropyl group and a tert-butyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
83763-25-1 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-cyclopropylmethanol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10,13,15H,4-5H2,1-3H3 |
Clé InChI |
MWCIRDOGSTYYAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



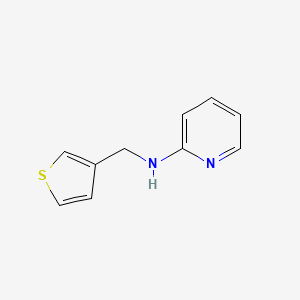

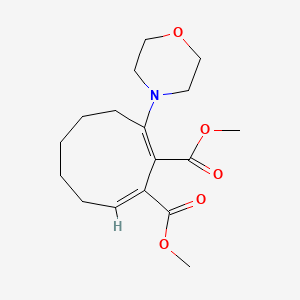
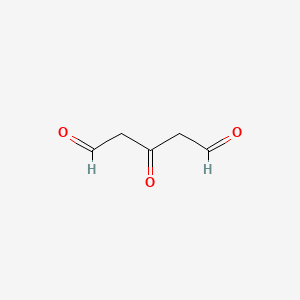
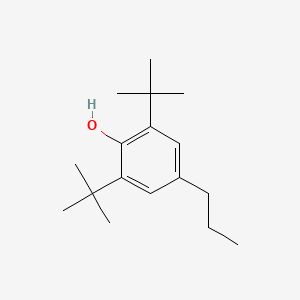
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
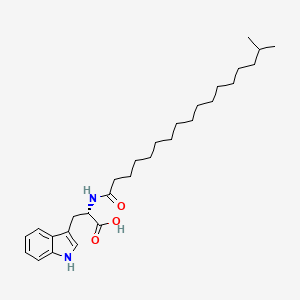
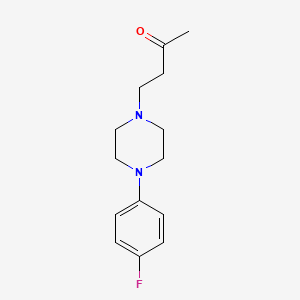
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

